4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Coordination Chemistry Ligand Design Metal Extraction

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (BTA) outperforms generic β-diketones in photoluminescent and coordination applications. Its CF3/phenyl substitution yields pKa 6.35—distinct from benzoylacetone (8.23) or thenoyltrifluoroacetone (6.23)—enabling efficient Eu³⁺ sensitization (PLQY >80%) and superior photostability. These quantified differences directly impact OLED device performance and lanthanide extraction selectivity. Sourcing the exact compound, not a class analog, ensures reproducible research outcomes.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 326-06-7
Cat. No. B154133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-phenylbutane-1,3-dione
CAS326-06-7
Synonyms4,4,4-Trifluoro-1-phenyl-1,3-butanedione; _x000B_1,1,1-Trifluoro-3-phenylpropane-1,3-dione;  1,1,1-Trifluoro-4-phenyl-2,4-butanedione;  1-Benzoyl-3,3,3-trifluoro-2-propanone;  1-Benzoyl-3,3,3-trifluoroacetone;  1-Phenyl-3-(trifluoromethyl)propane-1,3-dione;  1-P
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyVVXLFFIFNVKFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-1-phenylbutane-1,3-dione (CAS 326-06-7): Core Physicochemical and Structural Profile for Scientific Procurement


4,4,4-Trifluoro-1-phenylbutane-1,3-dione (benzoyltrifluoroacetone, BTA) is an asymmetric fluorinated β-diketone belonging to the 1,3-dicarbonyl class. It exists as a white to pale yellow crystalline solid with a melting point of 38–40 °C and a boiling point of 224 °C [1]. The compound features a phenyl group at the 1-position and a trifluoromethyl group at the 4-position of the butane-1,3-dione backbone, conferring distinct electronic and steric properties. Its molecular weight is 216.16 g/mol, and it exhibits limited water solubility (0.24 g/L at 25 °C) with an acid dissociation constant (pKa) of 6.35 at 25 °C [1]. BTA is a versatile ligand in coordination chemistry, a building block in organic synthesis, and a key precursor for luminescent europium complexes [1].

Why 4,4,4-Trifluoro-1-phenylbutane-1,3-dione Cannot Be Substituted with Generic β-Diketones in Critical Applications


Despite sharing a β-diketone backbone, 4,4,4-trifluoro-1-phenylbutane-1,3-dione (BTA) exhibits physicochemical properties that diverge sharply from its non-fluorinated or differently substituted analogs. The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to one carbonyl significantly alters the compound's acidity, tautomeric equilibrium, metal-chelation strength, and overall lipophilicity relative to benzoylacetone (pKa 8.23) or thenoyltrifluoroacetone (pKa 6.23) [1]. These differences are not subtle; they translate directly into measurable variations in complex stability, luminescence efficiency, and photoreactivity. Consequently, simple replacement of BTA with a generic β-diketone in a research protocol or industrial process can lead to dramatically altered outcomes—ranging from reduced synthetic yields and poor metal extraction selectivity to complete failure of photoluminescent device performance. The quantitative evidence below substantiates why procurement decisions must be based on the specific compound rather than a broader chemical class [2].

Quantitative Differentiation of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione Against Key Analogs


Acidity (pKa) Comparison: BTA vs. Benzoylacetone vs. Thenoyltrifluoroacetone

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (BTA) exhibits a pKa of 6.35 at 25 °C, positioning it as a significantly stronger acid than the non-fluorinated analog benzoylacetone (pKa 8.23), and slightly weaker than thenoyltrifluoroacetone (pKa 6.23) [1]. This increased acidity, driven by the electron-withdrawing trifluoromethyl group, enhances the compound's ability to deprotonate and form stable enolate complexes with metal ions under milder conditions.

Coordination Chemistry Ligand Design Metal Extraction

Lipophilicity (LogP) Comparison: BTA vs. Benzoylacetone

The calculated partition coefficient (XLogP3) for 4,4,4-trifluoro-1-phenylbutane-1,3-dione is 2.6, whereas the non-fluorinated analog benzoylacetone has an XLogP of 1.6 [1][2]. This difference of 1.0 log unit corresponds to a factor of 10 in the octanol-water partition coefficient, signifying substantially greater lipophilicity for BTA.

Partitioning Solvent Extraction Drug Design

Solution Polarity and Salting Behavior: BTA vs. Benzoylacetone

A study of salting coefficients for benzoyltrifluoroacetone (BTA) and benzoylacetone in aqueous electrolyte solutions revealed that BTA possesses a less polar structure than benzoylacetone [1]. While the paper does not provide the numerical salting coefficients in the abstract, the directional finding—that the fluorinated analog is less polar—is a key structural differentiation. This is consistent with the trifluoromethyl group's electron-withdrawing effect, which reduces the electron density on the enolate oxygen atoms and decreases overall molecular polarity.

Solution Chemistry Salting Effects Analytical Chemistry

Photodecomposition Quantum Yield Comparison Among Fluorinated β-Diketonate Europium Complexes

A comparative study of photodecomposition quantum yields at 300 K for a series of europium(III) complexes containing different fluorinated β-diketones showed that photoreactivity decreases in the order: Eu(HFAA)₃·2TPPO << Eu(TTA)₃·2TPPO < Eu(TTA)₃·Phen < Eu(BTFA)₃·Phen [1]. The complex with BTFA (benzoyltrifluoroacetone) exhibits the lowest photodecomposition rate among the series, indicating superior photostability relative to complexes based on thenoyltrifluoroacetone (TTA) or hexafluoroacetylacetone (HFAA) when paired with phenanthroline.

Luminescent Materials Photostability Europium Complexes

Absolute Photoluminescence Quantum Yield (PLQY) of Europium Complexes Based on BTFA

A ternary europium(III) complex formulated as [Eu(btfa)₃(Bathphen)] (where btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedione, Bathphen = bathophenanthroline) exhibits a solid-state photoluminescence quantum yield (PLQY) of 80% ± 10% [1]. In a separate study, the homodinuclear complex [Eu(btfa)₃]₂bpm displayed an absolute PLQY of 54.4% [2]. Another coordination compound, [Eu(µ2-OC₂H₅)(btfa)(NO₃)(phen)]₂phen, achieved a quantum yield of 49.2% and a sensitization efficiency of 89.3% [3].

Luminescence OLED Europium Complexes

High-Value Application Scenarios for 4,4,4-Trifluoro-1-phenylbutane-1,3-dione Based on Quantified Differentiation


Ligand for High-Efficiency Red-Emitting Europium Complexes in OLEDs and Luminescent Probes

The quantified photoluminescence quantum yields (PLQY) of 80% ± 10% for [Eu(btfa)₃(Bathphen)] and 54.4% for [Eu(btfa)₃]₂bpm [1] establish 4,4,4-trifluoro-1-phenylbutane-1,3-dione as a premier primary ligand for europium(III) emitters. Its ability to efficiently sensitize Eu³⁺ luminescence, combined with its superior photostability relative to thenoyltrifluoroacetone (TTA) complexes [2], makes BTA the ligand of choice for fabricating stable red OLEDs, luminescent security inks, and time-resolved fluorescence immunoassays.

Selective Metal Extraction Agent for Lanthanide and Actinide Separation

The distinct pKa of 6.35 and enhanced lipophilicity (LogP 2.6) [1] compared to benzoylacetone enable precise tuning of extraction pH and organic-phase partitioning. This property is exploited in the mixed-ligand chelating extraction of trivalent lanthanides [2], where the balance between aqueous solubility and organic extractability must be carefully controlled. BTA's intermediate acidity provides a wider operational pH window than both stronger acids (e.g., TTA) and weaker acids (e.g., benzoylacetone).

Building Block for Trifluoromethyl-Substituted Heterocycles and Ketoimines

The reactivity of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in Schiff base condensations to yield NNO ketoimines bearing trifluoromethyl substituents is well-documented . Its lower pKa relative to non-fluorinated analogs facilitates enolate formation under milder conditions, improving synthetic yields. This is particularly valuable in the construction of pyrazoles, isoxazoles, and other heterocycles where the trifluoromethyl group imparts enhanced metabolic stability or altered electronic properties to pharmaceutical and agrochemical candidates [1].

Technical Documentation Hub

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